molecular formula C10H15N3O3S2 B15155281 Ethyl 4-[(ethylcarbamoyl)amino]-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Ethyl 4-[(ethylcarbamoyl)amino]-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Cat. No.: B15155281
M. Wt: 289.4 g/mol
InChI Key: BDNNJELFVHLBIQ-UHFFFAOYSA-N
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Description

Ethyl 4-[(ethylcarbamoyl)amino]-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(ethylcarbamoyl)amino]-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with ethyl isocyanate and methylthiol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(ethylcarbamoyl)amino]-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-[(ethylcarbamoyl)amino]-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(ethylcarbamoyl)amino]-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H15N3O3S2

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 4-(ethylcarbamoylamino)-2-methylsulfanyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H15N3O3S2/c1-4-11-9(15)12-7-6(8(14)16-5-2)18-10(13-7)17-3/h4-5H2,1-3H3,(H2,11,12,15)

InChI Key

BDNNJELFVHLBIQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=C(SC(=N1)SC)C(=O)OCC

Origin of Product

United States

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